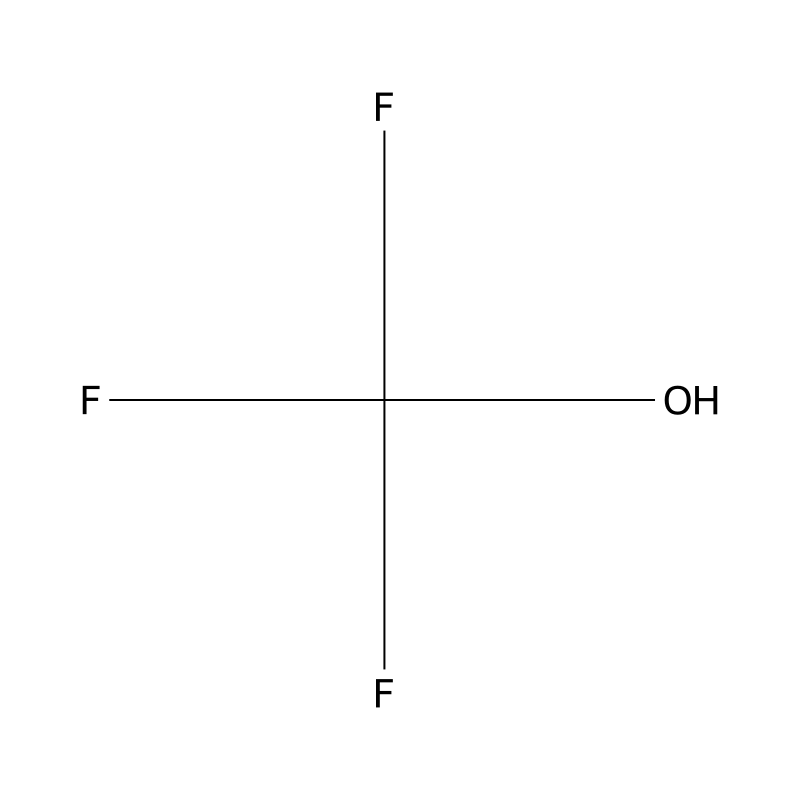Trifluoromethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Solvent:
- Due to its unique properties, trifluoromethanol is a valuable solvent in various scientific fields. It possesses several characteristics that make it attractive for research, including:
- High polarity: This allows it to dissolve a wide range of polar solutes, including biological molecules like proteins and carbohydrates. Source: National Institutes of Health: )
- Hydrogen bond donor and acceptor: This enables it to form hydrogen bonds with other molecules, which can be crucial for studying protein folding and protein-ligand interactions. Source: Royal Society of Chemistry:
- Relatively high boiling point (101 °C): This allows for reactions and experiments to be conducted at elevated temperatures. Source: Sigma-Aldrich:
Studying Protein Folding and Stability:
- Trifluoromethanol is a valuable tool for understanding protein folding and stability. Its ability to mimic the cellular environment and interact with proteins through hydrogen bonding makes it useful for:
Other Applications:
Trifluoromethanol is a synthetic organic compound with the chemical formula CHF₃O. It is recognized as the simplest perfluoroalcohol and is also known as perfluoromethanol or trifluoromethyl alcohol. This compound appears as a colorless gas at room temperature and is characterized by its instability under standard conditions. Trifluoromethanol has a melting point of approximately -82 °C and a boiling point around -20 °C, which is notably lower than that of methanol due to the absence of intramolecular hydrogen-fluorine bonds .
This reaction becomes autocatalytic due to the presence of hydrogen fluoride, which can further promote the decomposition process . Trifluoromethanol can also be synthesized through the reaction of trifluoromethyl hypochlorite with hydrogen chloride, yielding trifluoromethanol along with chlorine gas:
At lower temperatures, this reaction can favor the formation of trifluoromethanol .
Trifluoromethanol can be synthesized through several methods:
- From Trifluoromethyl Hypochlorite: As mentioned, trifluoromethanol can be produced by reacting trifluoromethyl hypochlorite with hydrogen chloride at low temperatures.
- Equilibrium Shift: The synthesis can also be achieved by shifting the equilibrium of the decomposition reaction towards trifluoromethanol through protonation with superacids like fluoroantimonic acid .
- Atmospheric Formation: Trifluoromethanol may also form in the atmosphere from reactions involving trifluoromethyl radicals and other reactive species, although this process is less controlled and occurs under specific environmental conditions .
Trifluoromethanol shares similarities with several other fluorinated alcohols. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Key Features |
|---|---|---|
| Trifluoromethanol | CHF₃O | Simplest perfluoroalcohol; unstable at room temperature |
| 2,2,2-Trifluoroethanol | CF₃CH₂OH | Water-miscible liquid; stronger acidic character than ethanol |
| Pentafluoroethanol | CF₅OH | Highly fluorinated; exhibits different physical properties compared to trifluoromethanol |
| Hexafluoroisopropanol | C₃F₆O | More complex structure; used in specialized applications |
Trifluoromethanol's uniqueness lies in its position as the simplest perfluoroalcohol, which influences its reactivity and potential applications in synthetic chemistry compared to more complex fluorinated alcohols like 2,2,2-trifluoroethanol and pentafluoroethanol .








